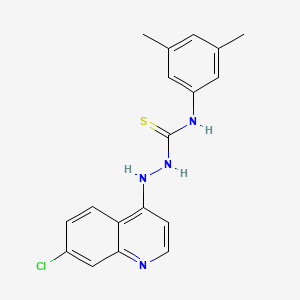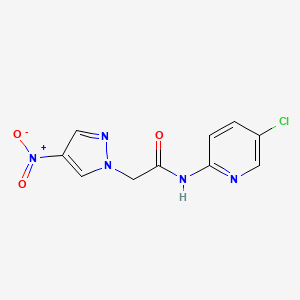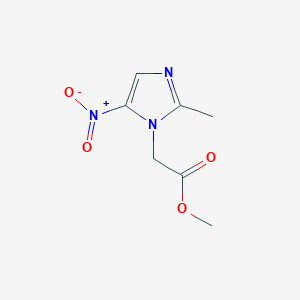![molecular formula C18H20N4O4S B15003841 1',3'-dimethyl-8-nitro-2'-thioxo-1,2,2',3,3',4,4a,6-octahydro-1'H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'-dione](/img/structure/B15003841.png)
1',3'-dimethyl-8-nitro-2'-thioxo-1,2,2',3,3',4,4a,6-octahydro-1'H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-DIMETHYL-8’-NITRO-6-SULFANYLIDENE-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4-DIONE is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, sulfanyl, and spiro systems
Preparation Methods
The synthesis of 1,5-DIMETHYL-8’-NITRO-6-SULFANYLIDENE-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the spiro system: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitro group: This step often involves nitration reactions using reagents like nitric acid or nitrating mixtures.
Incorporation of the sulfanyl group: This can be done through thiolation reactions using thiolating agents such as thiourea or thiols.
Final assembly: The final product is obtained through a series of condensation and cyclization reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
1,5-DIMETHYL-8’-NITRO-6-SULFANYLIDENE-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or sulfanyl positions, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,5-DIMETHYL-8’-NITRO-6-SULFANYLIDENE-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-8’-NITRO-6-SULFANYLIDENE-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4-DIONE involves interaction with various molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1,5-DIMETHYL-8’-NITRO-6-SULFANYLIDENE-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4-DIONE can be compared with similar compounds such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Quinoline Derivatives: These compounds also have a fused ring system and are studied for their antimicrobial and anticancer properties.
Spiro Compounds: These compounds have a spiro linkage and are of interest for their unique structural and functional properties.
The uniqueness of 1,5-DIMETHYL-8’-NITRO-6-SULFANYLIDENE-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRIDO[1,2-A]QUINOLINE]-2,4-DIONE lies in its combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C18H20N4O4S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1',3'-dimethyl-8-nitro-2'-sulfanylidenespiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-4',6'-dione |
InChI |
InChI=1S/C18H20N4O4S/c1-19-15(23)18(16(24)20(2)17(19)27)10-11-9-12(22(25)26)6-7-13(11)21-8-4-3-5-14(18)21/h6-7,9,14H,3-5,8,10H2,1-2H3 |
InChI Key |
KNBWYGXPEORLPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CCCC4)C(=O)N(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B15003761.png)
![8-(2-fluorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15003762.png)
![5-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15003769.png)


![ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B15003803.png)
![2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide](/img/structure/B15003807.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B15003812.png)
![7-[4-(methylsulfanyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003825.png)
![5-(2-chlorophenyl)-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15003829.png)
![Ethyl 4-(methoxymethyl)-6-methyl-3-[(piperidin-1-ylacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15003834.png)

![1'-ethyl-2'-methyl-6'-nitro-2-thioxo-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-4,6(1H,3H)-dione](/img/structure/B15003848.png)
![3-{[4-Nitro-2-(trifluoromethyl)phenyl]amino}propyl (3-chlorophenyl)carbamate](/img/structure/B15003855.png)
